Cyclopropyl-d5-boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(1,2,2,3,3-pentadeuteriocyclopropyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO2/c5-4(6)3-1-2-3/h3,5-6H,1-2H2/i1D2,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVKDFJTYKELLQ-UXXIZXEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])B(O)O)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264145 | |
| Record name | Boronic acid, B-(cyclopropyl-1,2,2,3,3-d5)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1850305-91-7 | |
| Record name | Boronic acid, B-(cyclopropyl-1,2,2,3,3-d5)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1850305-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(cyclopropyl-1,2,2,3,3-d5)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Cyclopropyl D5 Boronic Acid
Strategies for Deuteration in Organoboron Chemistry
The introduction of deuterium (B1214612) into organoboron compounds can be achieved through several strategic approaches, each offering distinct advantages in terms of selectivity and efficiency. These methods are foundational for the synthesis of complex deuterated molecules like cyclopropyl-d5-boronic acid.
Deuterated Water in Specific Boronation Processes
Deuterated water (D₂O) serves as a readily available and cost-effective source of deuterium for isotopic labeling. In the context of organoboron chemistry, D₂O can be employed in specific steps of a reaction sequence to incorporate deuterium atoms. For instance, in the synthesis of boronic acids from organometallic precursors, quenching the reaction mixture with D₂O can introduce deuterium.
One patented method for the preparation of cyclopropylboronic acid involves a step where deuterated water is used to confirm the conversion rate of a reaction intermediate. google.compatsnap.com While not the primary method for full deuteration, this highlights the utility of D₂O in the reaction sequence. A hypothetical adaptation of this for the synthesis of this compound could involve the quenching of a perdeuterated organometallic intermediate with D₂O, ensuring all exchangeable protons are replaced with deuterium.
| Reagent/Step | Purpose in Deuteration |
| Deuterated Water (D₂O) | Quenching agent to introduce deuterium |
| Deuterated Solvents | Maintain a deuterium-rich environment |
Deuterodeboronation Approaches for Isotopic Incorporation
Deuterodeboronation is a powerful technique for the site-specific introduction of deuterium by replacing a boronic acid or boronate ester group with a deuterium atom. This process typically involves the cleavage of a carbon-boron bond and the formation of a new carbon-deuterium bond. researchgate.net While cyclopropyl (B3062369) boronic acids are noted to undergo very slow protodeboronation, specific catalytic conditions can facilitate this transformation for the purpose of isotopic labeling. ed.ac.uked.ac.uknih.gov
Gold-catalyzed deuterodeboronation has been demonstrated as a mild, acid- and base-free method for the regiospecific ipso-deuteration of aryl and heteroaryl boronic acids using D₂O as the deuterium source. acs.org This methodology could potentially be adapted for cyclopropylboronic acid derivatives, offering a late-stage deuteration strategy.
Table 1: Comparison of Deuterodeboronation Catalysts
| Catalyst System | Deuterium Source | Substrate Scope | Conditions |
|---|---|---|---|
| Gold(I) complexes | D₂O | Aryl and heteroaryl boronic acids | Mild, neutral pH |
| Palladium complexes | D₂O | Aryl and vinyl boronic acids | Often requires base |
Utilization of Deuterated Reagents for Carbon-Carbon Bond Formation
A direct and efficient method for synthesizing fully deuterated compounds involves the use of deuterated starting materials and reagents. For the synthesis of this compound, this would entail the preparation of a perdeuterated cyclopropyl organometallic reagent. The synthesis of deuterated aldehydes and their subsequent use in multicomponent reactions to produce deuterium-labeled products has been reported, showcasing the feasibility of building complex molecules from deuterated precursors. nih.gov
The synthesis could commence with a fully deuterated cyclopropyl bromide (cyclopropyl-d5-bromide), which can be prepared from deuterated precursors through established synthetic routes. This deuterated halide can then be converted into the corresponding Grignard or organolithium reagent.
Modern Routes for Cyclopropylboronic Acid Synthesis
The synthesis of the cyclopropylboronic acid core is well-established, with organometallic routes being the most prevalent. These methods provide a robust foundation for the synthesis of its deuterated analogue.
Organometallic Approaches: Lithium and Grignard Reagent Methodologies
The reaction of organometallic reagents with borate esters is a cornerstone of boronic acid synthesis. Both organolithium and Grignard reagents are effective for this transformation.
The preparation of cyclopropylboronic acid via the reaction of cyclopropylmagnesium bromide with trimethyl borate is a widely used method. chemicalbook.comaudreyli.comsigmaaldrich.com The Grignard reagent is typically prepared from cyclopropyl bromide and magnesium turnings in an ethereal solvent like tetrahydrofuran (THF). patsnap.comnih.gov
Similarly, cyclopropyllithium can be employed. This reagent can be generated from cyclopropyl bromide and lithium metal. The subsequent reaction with a trialkyl borate, followed by acidic workup, yields cyclopropylboronic acid.
To synthesize this compound, these established procedures can be adapted by starting with cyclopropyl-d5-bromide. The formation of the corresponding cyclopropyl-d5-magnesium bromide or cyclopropyl-d5-lithium reagent would proceed analogously to the non-deuterated counterpart.
Table 2: Key Steps in Organometallic Synthesis of Cyclopropylboronic Acid
| Step | Reagents | Intermediate/Product |
|---|---|---|
| 1. Formation of Organometallic | Cyclopropyl bromide, Mg or Li | Cyclopropylmagnesium bromide or Cyclopropyllithium |
| 2. Borylation | Organometallic reagent, Trialkyl borate | Trialkoxycyclopropylborane |
Optimization of Boric Ester Trapping Conditions
The choice of the borate ester can also influence the reaction outcome. Trimethyl borate and triisopropyl borate are commonly used. Following the addition of the organometallic reagent to the borate ester, the reaction mixture is slowly warmed to room temperature before being quenched with an acid. chemicalbook.comaudreyli.com The acidic workup is essential to hydrolyze the initially formed borate ester to the desired boronic acid.
Functional Group Transformations for Cyclopropyl Moiety Construction
The construction of the deuterated cyclopropyl ring is a critical step in the synthesis of this compound. This can be achieved by adapting established cyclopropanation methods using deuterated starting materials. Functional group transformations are pivotal in converting accessible precursors into the desired cyclopropane scaffold. researchgate.net
Several classical methods can be employed for this purpose:
Simmons-Smith Cyclopropanation : This reaction involves the use of a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to convert an alkene to a cyclopropane. For the synthesis of a deuterated cyclopropane, a fully deuterated alkene (e.g., ethene-d4) would be subjected to the Simmons-Smith reaction conditions.
Corey-Chaykovsky Cyclopropanation : This method utilizes sulfoxonium ylids to react with α,β-unsaturated carbonyl compounds. While versatile, adapting it for a fully deuterated cyclopropane requires a deuterated ylid and a suitable deuterated electrophile. audreyli.com
Palladium-Catalyzed Diazomethane Addition : Transition metal catalysis, particularly with palladium, can facilitate the addition of diazomethane to alkenes. strath.ac.uk The use of deuterated diazomethane (CD₂N₂) with a deuterated alkene would yield the desired d4-cyclopropane ring, which could then be borylated.
These transformations focus on creating the C-C bonds of the cyclopropane ring and rely on the availability of deuterated precursors to introduce the isotopic labels.
Catalytic Cyclopropanation Techniques in Organoboron Chemistry
Modern synthetic strategies often aim to install the boronic acid functionality concurrently with or subsequent to the cyclopropane ring formation, leveraging the tools of organoboron chemistry. researchgate.net Catalytic methods are particularly powerful for controlling stereochemistry and improving efficiency.
A novel and highly effective method for generating chiral cyclopropylboronates involves the copper-catalyzed desymmetrization of cyclopropenes. nih.govacs.org This approach utilizes a copper(I) boryl complex, which adds across the double bond of a cyclopropene. Subsequent trapping of the resulting cyclopropylcopper intermediate affords the cyclopropylboronate. scispace.com This method is distinguished by its ability to create nonracemic cyclopropylboronates with high levels of diastereo- and enantioselectivity without requiring a directing group on the substrate. scispace.comsemanticscholar.org For the synthesis of the d5-analog, a deuterated cyclopropene starting material would be required. The trapping of the intermediate with a deuterium source would complete the formation of the fully deuterated ring.
Table 1: Copper-Catalyzed Desymmetrization of Cyclopropenes An interactive table detailing substrate scope and corresponding yields/selectivities.
| Substrate (Cyclopropene) | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| 3,3-Dimethylcyclopropene | CuCl/Chiral Ligand/B₂(pin)₂ | 85 | >20:1 | 95 | scispace.com |
| Spiro[2.4]hept-1-ene | CuCl/Chiral Ligand/B₂(pin)₂ | 78 | >20:1 | 92 | scispace.com |
| 3-Phenyl-3-methylcyclopropene | CuCl/Chiral Ligand/B₂(pin)₂ | 90 | 10:1 | 96 | semanticscholar.org |
Directed C-H activation has emerged as a powerful tool for the regioselective functionalization of organic molecules. researchgate.net In the context of cyclopropane synthesis, iridium-catalyzed C-H borylation allows for the direct conversion of C-H bonds on a pre-formed cyclopropane ring into C-B bonds. nih.gov This reaction typically shows high selectivity for the methylene C-H bonds over methine or methyl C-H bonds. nih.gov To synthesize this compound using this strategy, one would start with cyclopropane-d6. The iridium catalyst would then selectively activate a C-D bond, replacing it with a boronate ester group. This method avoids the construction of the cyclopropane ring and directly functionalizes a readily available deuterated starting material. nih.gov
The reaction of alkenes with carbenes or carbene equivalents, often generated from diazo compounds, is a fundamental method for cyclopropane synthesis. organic-chemistry.org Modern advancements have focused on achieving high stereoselectivity through catalysis. Heme proteins, for instance, can be engineered to catalyze carbene transfer from diazoacetates to vinyl boronic acid pinacol esters, producing cyclopropylboronates with high diastereo- and enantioselectivity. nsf.gov This biocatalytic approach avoids expensive transition-metal catalysts and chiral ligands. nsf.gov Borane-catalyzed reactions of α-aryl α-diazoesters with styrenes also provide a metal-free alternative for cyclopropanation. cell.com For isotopic labeling, a deuterated vinyl boronic ester and a deuterated diazo compound would be used to construct the this compound framework.
Table 2: Stereoselective Cyclopropanation Methods An interactive table comparing different catalytic approaches using carbene equivalents.
| Method | Catalyst | Carbene Source | Key Features | Reference |
|---|---|---|---|---|
| Biocatalytic Carbene Transfer | Engineered Heme Proteins (e.g., RmaNOD) | Ethyl diazoacetate (EDA) | High diastereo- and enantioselectivity; avoids transition metals. | nsf.gov |
| Borane-Catalyzed Cyclopropanation | Lewis Acidic Boranes (e.g., B(C₆F₅)₃) | α-Aryl α-diazoesters | Metal-free; mild reaction conditions. | cell.com |
| Biocatalytic Phosphonyl Cyclopropanation | Engineered Myoglobin Variants | Dimethyl (diazomethyl)phosphonate | Provides access to enantioenriched cyclopropylphosphonate esters. | nih.gov |
Synthetic Challenges and Process Optimization Considerations
The synthesis of cyclopropylboronic acids, particularly isotopically labeled variants, is not without its difficulties. Challenges include the inherent instability of the target molecule and the potential for side reactions that reduce yield and purity.
A primary challenge in the synthesis of cyclopropylboronic acid and its derivatives is the prevention of by-products. The stability of the final compound is a significant concern, as cyclopropyl boronic acids are known to be susceptible to decomposition. nih.gov
Key undesired processes include:
Protodeboronation : This is a major degradation pathway where the C-B bond is cleaved and replaced by a C-H (or C-D) bond. This process is often accelerated by heat, base, or the palladium catalysts used in subsequent cross-coupling reactions. nih.govresearchgate.net Studies have shown that while cyclopropyl boronic acids are relatively stable compared to some heteroaromatic boronic acids, they can still undergo slow protodeboronation, especially under basic conditions. ed.ac.uk
Oxidation : The boronic acid functional group can be oxidized, leading to the formation of cyclopropanol.
Polymerization/Anhydride Formation : Boronic acids can dehydrate to form boroxines (cyclic trimers), which can complicate purification and reactivity.
Self-Coupling By-products : In syntheses that utilize Grignard or organolithium reagents, self-coupling of these highly reactive intermediates can occur, leading to the formation of dicyclopropyl species. patsnap.com
Process optimization involves carefully controlling reaction parameters such as temperature, pH, and reagent stoichiometry. The use of boronic acid surrogates, such as N-methyliminodiacetic acid (MIDA) boronates, can mitigate instability issues by providing a stable, crystalline solid from which the reactive boronic acid can be slowly released in situ under specific reaction conditions. nih.gov
Table 3: Common By-products and Mitigation Strategies An interactive table outlining potential side reactions and methods to control them.
| Undesired By-product | Causative Conditions | Mitigation Strategy | Reference |
|---|---|---|---|
| Cyclopropane (from Protodeboronation) | Aqueous base, heat, Pd catalysts | Control of pH; use of stable surrogates (MIDA boronates); minimize reaction time and temperature. | nih.goved.ac.uk |
| Cyclopropanol (from Oxidation) | Exposure to air/oxidants | Perform reactions under an inert atmosphere (N₂ or Ar). | nih.gov |
| Boroxines (Anhydrides) | Dehydration | Careful control of workup and storage conditions; hydrolysis prior to use. | nih.gov |
| Dicyclopropyl | Grignard/Organolithium self-coupling | Slow addition of reagents at low temperatures; use of alternative borylating agents. | patsnap.com |
Scalability and Industrial Relevance of Synthetic Pathways
While specific, detailed industrial-scale synthetic procedures for this compound are often proprietary, a plausible and scalable approach can be inferred from established methods for its non-deuterated counterpart and the availability of deuterated precursors. A likely industrial synthesis would commence with a deuterated cyclopropane derivative, such as cyclopropane-d6 or a deuterated cyclopropyl halide.
One of the most industrially favored routes for the synthesis of cyclopropyl boronic acid involves the reaction of a cyclopropyl Grignard reagent with a trialkyl borate. Adapting this for the deuterated analog would involve the initial preparation of Cyclopropyl-d5-magnesium bromide from Cyclopropyl-d5-bromide.
Illustrative Scalable Synthetic Pathway:
A two-step approach is envisioned for the large-scale production of this compound:
Formation of the Grignard Reagent: Cyclopropyl-d5-bromide is reacted with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF), to form the corresponding Grignard reagent, Cyclopropyl-d5-magnesium bromide. The use of 2-MeTHF is often preferred in industrial settings due to its higher boiling point and improved safety profile.
Borylation and Hydrolysis: The freshly prepared Grignard reagent is then added to a solution of a trialkyl borate, typically trimethyl borate or triisopropyl borate, at low temperatures to control the exothermicity of the reaction. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford this compound.
The scalability of this pathway is contingent on the commercial availability of Cyclopropyl-d5-bromide. While not as common as its non-deuterated form, deuterated alkyl halides can be synthesized from the corresponding deuterated alcohols or through halogen exchange reactions on other deuterated precursors. The synthesis of cyclopropane-d6, a potential precursor, can be achieved through the cyclopropanation of a deuterated alkene.
Key Considerations for Industrial Scale-Up:
Cost of Deuterated Starting Materials: The primary cost driver for the synthesis of this compound is the price of the deuterated starting material. The multi-step synthesis and purification required for these materials significantly increase their cost compared to their non-deuterated counterparts. nih.gov
Process Optimization and Control: Maintaining high isotopic purity throughout the synthesis is crucial. Each step must be carefully controlled to prevent any H/D exchange. This includes the use of deuterated solvents where necessary and rigorous monitoring of reaction conditions.
Safety: The handling of pyrophoric Grignard reagents and flammable ethereal solvents on an industrial scale requires specialized equipment and stringent safety protocols.
Interactive Data Table: Illustrative Reaction Parameters for Scalable Synthesis
The following table provides a hypothetical set of parameters for the scalable synthesis of this compound, based on typical conditions for analogous non-deuterated reactions.
| Parameter | Step 1: Grignard Formation | Step 2: Borylation & Hydrolysis |
| Reactants | Cyclopropyl-d5-bromide, Magnesium | Cyclopropyl-d5-magnesium bromide, Trimethyl borate |
| Solvent | 2-Methyltetrahydrofuran | 2-Methyltetrahydrofuran |
| Temperature | 40-60 °C | -78 to 20 °C |
| Reaction Time | 2-4 hours | 1-3 hours |
| Workup | - | Aqueous HCl |
| Typical Yield | >90% (in solution) | 70-85% |
| Purity | - | >98% |
Industrial Relevance and Market Outlook:
The demand for deuterated compounds is on a significant upward trend, driven by the pharmaceutical industry's quest for drugs with improved metabolic profiles. globalgrowthinsights.com Deuteration can lead to a "deuterium kinetic isotope effect," which can slow down the rate of metabolic degradation of a drug, leading to a longer half-life and potentially reduced dosing frequency. musechem.com As such, isotopically labeled building blocks like this compound are of high industrial relevance.
While the initial investment in developing and scaling up the synthesis of a deuterated compound is substantial, the potential for creating more effective and safer drugs provides a strong economic incentive. neulandlabs.com The manufacturing costs for deuterated active pharmaceutical ingredients (APIs) are inherently higher than for their non-deuterated counterparts due to the cost of raw materials and the complexity of the synthesis. nih.gov However, for successful drug candidates, these costs are often justified by the improved therapeutic profile and extended patent life.
Mechanistic Elucidation of Reactions Involving Cyclopropyl D5 Boronic Acid
Application of Deuterium (B1214612) Labeling in Detailed Reaction Mechanism Studies
The use of deuterium as a stable isotopic label is a cornerstone of mechanistic chemistry. acs.orgclearsynth.com Because deuterium is chemically almost identical to hydrogen but has twice the mass, it can serve as a tracer without significantly altering the chemical nature of the reaction. clearsynth.com Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can easily distinguish between hydrogen and deuterium, allowing chemists to pinpoint the location of the label in reactants, intermediates, and products. acs.orgnih.gov
Incorporating a cyclopropyl-d5 group into a molecule allows researchers to follow the fate of this specific fragment throughout a reaction. If the cyclopropyl (B3062369) ring is transferred, rearranged, or opened, the presence of the five deuterium atoms provides an unambiguous signature to track the transformation.
For example, in transition metal-catalyzed cross-coupling reactions, it is often necessary to confirm which parts of the reactant molecules are incorporated into the final product. By using Cyclopropyl-d5-boronic acid, any product containing the cyclopropyl group can be easily identified by mass spectrometry due to its increased mass. A similar strategy was employed in a nickel-catalyzed hydroarylation reaction, where a deuterated boronic acid, PhB(OD)2, was used to prove that the boronic acid itself was the source of the hydrogen atom added in the reaction. researchgate.net This type of experiment, if conducted with this compound, could definitively trace the origin and pathway of atoms from the cyclopropyl group.
Furthermore, this labeling can help identify transient or unexpected intermediates. If a reaction is hypothesized to proceed through a cyclopropyl ring-opening mechanism, analyzing the product mixture for deuterated linear fragments would provide strong evidence for this pathway. The reaction of cyclopropane with deuterium over metal catalysts, for instance, has been studied to understand the patterns of ring-opening based on the distribution of deuterium in the resulting propane molecules. rsc.org
Table 1: Hypothetical Mass Spectrometry Data for Tracing a Reaction Pathway This interactive table illustrates how mass spectrometry could be used to distinguish between a direct coupling product and a rearranged product in a reaction involving this compound and an aryl halide (Ar-Br).
| Compound | Structure | Expected Mass (m/z) | Interpretation |
| Aryl Cyclopropane (H5) | Ar-C₃H₅ | [Mass of Ar] + 41 | Product from unlabeled cyclopropyl boronic acid. |
| Aryl Cyclopropane (D5) | Ar-C₃D₅ | [Mass of Ar] + 46 | Observed. Indicates direct coupling occurred; the cyclopropyl ring remained intact. |
| Rearranged Product (D5) | e.g., Ar-CD=CD-CD₃ | [Mass of Ar] + 46 | Not Observed. If seen, would indicate the reaction proceeds through a ring-opening and rearrangement pathway. |
The three-dimensional arrangement of atoms, or stereochemistry, is critical in chemistry. Deuterium labeling is a powerful tool for probing the stereochemical outcome of a reaction. By creating a starting material with a known deuterium position, chemists can determine if a reaction proceeds with retention, inversion, or scrambling of the stereocenter.
In the context of this compound, while the five deuterium atoms make the ring achiral, specific reactions at one of the C-D bonds can be studied. For instance, if a reaction were to involve the substitution of one deuterium atom on the ring, the stereochemical relationship between the new substituent and the remaining deuterium atoms would reveal the mechanism of the substitution. Studies on other systems have successfully used deuterium tracers to establish that certain substitution reactions proceed with retention of configuration. researchgate.net Recently, methods have been developed for the stereoselective synthesis of trans-dual deuterated cyclopropanes, highlighting the importance and feasibility of controlling and analyzing stereochemistry with deuterium labels on a cyclopropane ring. rsc.org
Hydrogen Atom Transfer (HAT) is a fundamental step in many chemical reactions, particularly in radical chemistry. In a HAT process, a hydrogen atom is moved from one molecule to another. Replacing hydrogen with deuterium in a reactant like this compound allows for the direct observation of this transfer.
If a reaction is suspected to involve a radical mechanism where a hydrogen atom is abstracted from the cyclopropyl group, using the d5-labeled compound will result in the abstraction of a deuterium atom instead. The resulting radical intermediate would be deuterated, and the molecule that abstracted the atom would now contain a deuterium atom. This can be detected spectroscopically. Mechanistic studies on HAT catalysis frequently employ deuterium and tritium labeling to follow the movement of hydrogen isotopes between substrates and catalysts, providing clear evidence of the transfer process. youtube.com
Kinetic Isotope Effects (KIEs) in Advanced Mechanistic Analysis
The Kinetic Isotope Effect (KIE) is a phenomenon where replacing an atom with one of its heavier isotopes causes a change in the rate of a chemical reaction. libretexts.org This effect arises because the heavier isotope forms a stronger chemical bond with a lower zero-point vibrational energy. Consequently, more energy is required to break a bond to a deuterium atom than to a hydrogen atom, making the reaction slower. princeton.edu Measuring the KIE (expressed as the ratio of the rate constant for the light isotope to the heavy isotope, kH/kD) is an invaluable tool for determining reaction mechanisms, particularly for identifying the rate-limiting step. libretexts.orgyoutube.comyoutube.com
There are two main types of kinetic isotope effects:
Primary KIE: A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org For C-H/C-D bonds, a primary KIE typically results in a kH/kD value between 2 and 8. A significant primary KIE provides strong evidence that the C-H bond is being cleaved in the slowest step of the mechanism.
Secondary KIE: A secondary KIE occurs when the bond to the labeled atom is not broken in the rate-determining step, but its environment changes, for instance, through a change in the carbon atom's hybridization (e.g., from sp³ to sp² or vice versa). libretexts.orgprinceton.edu Secondary KIEs are much smaller than primary ones, with typical kH/kD values ranging from 0.7 to 1.5. They provide subtle but powerful insights into the structure of the transition state. princeton.edu
In reactions involving this compound, a secondary KIE would be expected in a Suzuki-Miyaura coupling reaction. During the transmetalation step, where the cyclopropyl group moves from boron to the palladium catalyst, the hybridization of the cyclopropyl carbon atom attached to boron changes, which would affect the vibrational frequencies of the C-D bonds at that carbon.
The Suzuki-Miyaura reaction is a multi-step process involving oxidative addition, transmetalation, and reductive elimination. Mechanistic studies using carbon-13 KIEs have been instrumental in determining which of these steps is rate-limiting under catalytic conditions. nih.govchemrxiv.org A similar logic applies to deuterium KIEs.
For example, consider a hypothetical cross-coupling reaction. If the transmetalation of the cyclopropyl group from boron to the metal catalyst is the rate-limiting step, a small but measurable secondary KIE (e.g., kH/kD ≈ 1.1 - 1.3) would be expected due to the change in hybridization at the carbon atom bonded to boron. Conversely, if a different step, such as oxidative addition of the aryl halide, is rate-limiting, no KIE would be observed (kH/kD ≈ 1) because the C-D bonds of the boronic acid are not involved in that step. Detailed kinetic studies on the protodeboronation (cleavage of the C-B bond by a proton source) of boronic acids have also utilized KIEs to determine that the B-C bond cleavage is the rate-limiting step for certain substrates. nih.gov
Table 2: Interpreting Hypothetical KIE Data for a Suzuki-Miyaura Coupling Reaction This interactive table shows how different measured KIE values (kH/kD) in the reaction of an aryl halide with this compound (vs. its H5-analog) can pinpoint the rate-limiting step.
| Hypothetical Measured kH/kD | Value | Implied Rate-Limiting Step | Rationale |
| Scenario A | ~ 1.00 | Oxidative Addition | The C-D bonds on the boronic acid are not involved in the slowest step. The reaction rate is independent of the isotopic substitution on the cyclopropyl ring. |
| Scenario B | ~ 1.25 | Transmetalation | A small, normal secondary KIE is observed. This is consistent with a change in hybridization at the carbon atom attached to boron during its transfer to the palladium center in the transition state. princeton.edu |
| Scenario C | > 2.0 | C-D Bond Cleavage | A large, primary KIE indicates that a C-D bond on the cyclopropyl ring is being broken in the rate-determining step. This would suggest an unusual mechanism, such as a C-H/D activation pathway. |
By combining deuterium labeling for pathway tracing with KIE measurements for identifying kinetic bottlenecks, this compound serves as a sophisticated probe for the comprehensive elucidation of complex reaction mechanisms.
Elucidation of Transition State Structures via Isotopic Perturbation
The method of isotopic perturbation of equilibrium is a powerful NMR spectroscopic technique used to distinguish between a single, symmetric transition state and a pair of rapidly equilibrating, asymmetric transition states. The introduction of an isotopic label, such as deuterium in this compound, can perturb the equilibrium between two rapidly interconverting species, leading to observable changes in NMR chemical shifts.
While no specific studies utilizing this compound for isotopic perturbation of transition states have been identified in the provided search results, the principle remains applicable. For instance, in reactions where a cyclopropyl boronate intermediate might exist in equilibrium with an open-chain or rearranged species, the deuterium substitution in this compound could be used to probe the symmetry of the transition state for this process. The heavier deuterium atom can alter the vibrational energy levels and thus slightly favor one of the equilibrating structures, leading to a measurable change in the averaged NMR signals. This would provide insight into the nature and symmetry of the transition state, a critical aspect of understanding the reaction mechanism.
Competitive KIE Experiments for Relative Reactivity Assessments
Kinetic Isotope Effect (KIE) experiments are a cornerstone of mechanistic chemistry, providing information about the rate-determining step of a reaction and the nature of the transition state. In a competitive KIE experiment, a mixture of the unlabeled (light) and labeled (heavy) reactants is subjected to the reaction conditions, and the relative rates of their consumption are determined.
The use of this compound in competitive KIE experiments would be particularly insightful for reactions involving the cleavage of a C-H bond on the cyclopropyl ring in the rate-determining step. By comparing the reaction rate of cyclopropyl boronic acid with that of its d5-deuterated analog, a primary KIE (kH/kD > 1) would be expected if a C-H bond on the cyclopropyl ring is broken in the slowest step. Conversely, a secondary KIE might be observed if the hybridization of the carbon atoms in the cyclopropyl ring changes during the rate-determining step. While specific competitive KIE data for this compound is not available in the provided literature, this technique would be a powerful tool to probe the mechanisms of its reactions.
Specific Mechanistic Pathways of Cyclopropyl Boronic Acid Reactions
Protodeboronation Mechanisms and Kinetics
Protodeboronation is a common decomposition pathway for boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. The kinetics and mechanism of this process are crucial for understanding the stability of boronic acids and for optimizing reactions where they are used as reagents, such as in Suzuki-Miyaura cross-coupling.
Studies on the protodeboronation of cyclopropyl boronic acid have shown that it is a relatively slow process compared to many other boronic acids core.ac.uked.ac.uknih.govmanchester.ac.uk. The reaction is pH-dependent and can proceed through different pathways depending on the reaction conditions core.ac.uked.ac.uknih.govmanchester.ac.uk.
The rate of protodeboronation of cyclopropyl boronic acid is significantly influenced by the pH of the medium. A detailed study of the pH-rate profiles for the aqueous-organic protodeboronation of various boronic acids, including cyclopropyl boronic acid, revealed that the reaction rates are pH-dependent and can vary over several orders of magnitude core.ac.uked.ac.uknih.govmanchester.ac.uk. For cyclopropyl boronic acid, the protodeboronation is observed to be very slow, with a half-life of over a week at pH 12 and 70 °C core.ac.uked.ac.uknih.govmanchester.ac.uk.
A mechanistic model has been proposed that includes five general pathways for protodeboronation, and the kinetics can be correlated as a function of pH core.ac.uked.ac.uknih.govmanchester.ac.uk. The study also highlighted the effect of additives on the reaction rate. While for some heteroaromatic boronic acids, Lewis acid additives like Cu and Zn salts can either accelerate or attenuate the fragmentation of zwitterionic intermediates, the specific effects of such additives on the protodeboronation of cyclopropyl boronic acid were not detailed in the provided abstracts core.ac.uked.ac.uknih.govmanchester.ac.uk.
Table 1: Protodeboronation Rates of Selected Boronic Acids This is an interactive table. You can sort and filter the data.
| Boronic Acid | Conditions | Half-life (t₀.₅) | Reference |
|---|---|---|---|
| Cyclopropyl boronic acid | pH 12, 70 °C | > 1 week | core.ac.uked.ac.uknih.govmanchester.ac.uk |
| 2-Pyridyl boronic acid | pH 7, 70 °C | ≈ 25-50 sec | core.ac.uked.ac.uknih.govmanchester.ac.uk |
| 5-Thiazolyl boronic acid | pH 7, 70 °C | ≈ 25-50 sec | core.ac.uked.ac.uknih.govmanchester.ac.uk |
Transmetalation Pathways in Catalytic Cross-Coupling Cycles
The Suzuki-Miyaura cross-coupling reaction is a powerful method for carbon-carbon bond formation, and cyclopropyl boronic acid is a valuable substrate in these reactions. The transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is a critical part of the catalytic cycle.
The mechanism of transmetalation in Suzuki-Miyaura reactions has been a subject of extensive research. Two main pathways are generally considered: one involving the reaction of an organoboronate with a palladium(II) halide complex, and another involving the reaction of a neutral boronic acid with a palladium(II) hydroxide complex. Studies have suggested that for many Suzuki-Miyaura reactions, the pathway involving the palladium(II) hydroxide complex is kinetically favored nih.gov.
Oxidative Addition Processes in Organometallic Catalysis
Theoretical and Computational Chemistry in Mechanistic Studies
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of organic and organometallic reactions. osti.govmdpi.comarxiv.org These methods provide valuable insights into reaction pathways, transition state structures, and the energetics of intermediates. osti.gov For boronic acids, computational studies have been instrumental in understanding their stability, reactivity, and the mechanisms of various reactions, including the significant side reaction of protodeboronation. ed.ac.uknih.govresearchgate.netnih.gov While specific computational studies focusing exclusively on this compound are not documented, the methodologies applied to its non-deuterated counterpart, cyclopropyl boronic acid, provide a framework for understanding its potential reactivity.
Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States
Density Functional Theory (DFT) calculations have been effectively employed to study the protodeboronation of a range of boronic acids, including cyclopropyl boronic acid. ed.ac.uked.ac.ukresearchgate.netscispace.com These studies have elucidated the pH-dependent mechanisms of this decomposition pathway and have calculated the transition state energies for the key steps. For instance, DFT calculations (M06L/6-311++G**) have been used to model the transition states for the protonolysis of boronate species by water and by the boronic acid itself (autocatalysis). ed.ac.uk
One study on the protodeboronation of 18 different boronic acids, including cyclopropyl boronic acid, utilized DFT to support a mechanistic model with five general pathways. ed.ac.uk This research highlighted that cyclopropyl boronic acid, along with vinyl boronic acids, undergoes very slow protodeboronation. ed.ac.uked.ac.ukresearchgate.netscispace.comresearchgate.net The high stability of cyclopropyl boronic acid against this degradation pathway is a key characteristic that influences its utility in cross-coupling reactions.
| Boronic Acid | Half-life (t0.5) at pH 12, 70 °C |
| Cyclopropyl boronic acid | > 1 week |
| 3-pyridyl boronic acid | > 1 week |
| 4-pyridyl boronic acid | > 1 week |
| 2-pyridyl boronic acid | ≈ 25-50 sec (at pH 7) |
| 5-thiazolyl boronic acid | ≈ 25-50 sec (at pH 7) |
This table presents comparative stability data for cyclopropyl boronic acid and other selected boronic acids under specific conditions, as determined by experimental studies supported by DFT calculations. ed.ac.ukresearchgate.netscispace.com
Quantitative In Silico Prediction of Reaction Rates
The quantitative in silico prediction of reaction rates is a growing field in computational chemistry that aims to forecast the kinetics of a reaction without performing the experiment. nih.govresearchgate.netnih.gov Recently, an algorithm has been developed for the in silico prediction of the rate of protodeboronation of boronic acids, a significant side reaction in many of their applications. nih.govresearchgate.netnih.gov This predictive model is built upon a general mechanistic framework derived from extensive kinetic studies and utilizes Density Functional Theory to determine the characteristic energy differences for each active mechanistic pathway. nih.govresearchgate.netnih.gov
The model has been validated on a dataset of 50 boronic acids and has shown good predictive power. nih.govresearchgate.netnih.gov While the study did not specifically focus on this compound, the underlying principles and the inclusion of various boronic acid structures, including those with different electronic and steric properties, suggest that such models could be extended to predict the rates of reactions for a wide range of boronic acids. The rate of protodeboronation is highly dependent on pH, and these predictive tools can assist chemists in planning reactions by identifying conditions that minimize this unwanted side reaction. nih.gov
| Mechanistic Pathway | Description | Relevance to Cyclopropyl Boronic Acid |
| k1 | Specific acid-catalyzed protodeboronation | Active at low pH |
| k2 | Base-catalyzed hydrolysis of the boronate anion | Active at high pH |
| k3 | Perrin mechanism (base-catalyzed protonolysis) | Potentially active depending on conditions |
| k4 | Direct protodeboronation by water | A general pathway |
| k5 | Protodeboronation of N-protonated form | Not applicable |
| k2cat | Self/auto-catalysis | Active when boronic acid and boronate are both present |
This table outlines the general mechanistic pathways for protodeboronation considered in the in silico prediction model. The relevance of each pathway to cyclopropyl boronic acid depends on the specific reaction conditions, particularly the pH. ed.ac.uk
Advanced Applications of Cyclopropyl D5 Boronic Acid in Organic Synthesis and Beyond
Catalytic Cross-Coupling Reactions Utilizing Deuterated Cyclopropyl (B3062369) Building Blocks
The cyclopropyl motif is a highly sought-after structural unit in complex organic molecules due to its unique conformational and electronic properties. scientificupdate.comnih.gov Cyclopropyl-d5-boronic acid serves as a valuable reagent for introducing this deuterated moiety through various transition metal-catalyzed cross-coupling reactions.
Deuterium-Labeled Suzuki-Miyaura Coupling for Complex Molecule Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. audreyli.com This reaction is widely employed to couple organoboron compounds with organic halides or triflates. While specific studies detailing the extensive use of this compound are emerging, the well-established reactivity of its non-deuterated counterpart provides a strong foundation for its application. audreyli.comresearchgate.net The reaction of this compound with various aryl and heteroaryl halides or triflates, catalyzed by a palladium complex, would yield the corresponding deuterated cyclopropylarenes.
The primary advantage of using this compound in this context is the introduction of a stable isotopic label. This is particularly useful for:
Mechanistic Studies: The deuterium (B1214612) labels can be used to trace the fate of the cyclopropyl group throughout the reaction mechanism.
Quantitative Analysis: The deuterated products can serve as internal standards in mass spectrometry-based assays for accurate quantification of the non-deuterated analogues.
Metabolic Studies: In the synthesis of complex biologically active molecules, the deuterated cyclopropyl group can be used to investigate metabolic pathways, as will be discussed later.
A representative Suzuki-Miyaura coupling reaction is shown below:
Image of a chemical reaction showing this compound reacting with an aryl halide in the presence of a palladium catalyst to form a deuterated aryl cyclopropane.
Table 1: Representative Suzuki-Miyaura Coupling of Cyclopropylboronic Acid with Aryl Halides Note: This table presents data for the non-deuterated cyclopropylboronic acid to illustrate the general scope and efficiency of the reaction, as specific comprehensive data for the d5-analogue is not widely published. The yields are expected to be comparable for the deuterated compound.
| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |
| 2 | 3-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 88 |
| 3 | 1-Iodonaphthalene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 92 |
| 4 | 4-Chlorotoluene | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH/H₂O | 78 |
Copper-Mediated N-Cyclopropylation Reactions
Copper-mediated cross-coupling reactions have emerged as a powerful method for the formation of carbon-heteroatom bonds. The N-cyclopropylation of amines, amides, and other nitrogen-containing heterocyles using cyclopropylboronic acid is a well-documented transformation. nih.govrsc.org The use of this compound in this reaction allows for the synthesis of N-deuterated cyclopropyl compounds.
This reaction is particularly valuable in medicinal chemistry for the synthesis of deuterated drug candidates. The introduction of a deuterated cyclopropyl group on a nitrogen atom can significantly influence the metabolic fate of the molecule by altering the rate of N-dealkylation, a common metabolic pathway.
The general reaction involves the coupling of a nitrogen-containing substrate with this compound in the presence of a copper catalyst, a ligand, and a base.
Table 2: Copper-Mediated N-Cyclopropylation of Amines with Cyclopropylboronic Acid Note: This table illustrates the scope of the N-cyclopropylation reaction using non-deuterated cyclopropylboronic acid. Similar reactivity is expected for this compound.
| Entry | Amine Substrate | Copper Catalyst | Ligand | Base | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ | Pyridine | K₂CO₃ | 85 |
| 2 | Indole | CuI | 1,10-Phenanthroline | Cs₂CO₃ | 90 |
| 3 | Benzamide | Cu(OAc)₂ | None | Na₂CO₃ | 75 |
| 4 | Pyrrolidine | Cu(OAc)₂ | 2,2'-Bipyridine | NaHCO₃ | 82 |
Palladium-Catalyzed C-H Functionalization of Cyclopropanes
Direct C-H functionalization is a highly atom-economical and efficient strategy for the synthesis of complex molecules. rsc.orgrsc.org Palladium-catalyzed C-H functionalization of cyclopropanes allows for the direct introduction of various functional groups onto the cyclopropyl ring. While this field is well-established for non-deuterated cyclopropanes, the use of this compound as a precursor to deuterated cyclopropyl-containing molecules opens up new avenues for mechanistic investigations. rsc.org
The presence of deuterium atoms on the cyclopropyl ring can lead to a significant kinetic isotope effect (KIE) in reactions where a C-D bond is cleaved in the rate-determining step. researchgate.netwikipedia.org By comparing the reaction rates of the deuterated and non-deuterated substrates, valuable insights into the reaction mechanism can be obtained. For example, a large kH/kD value would suggest that C-H bond cleavage is indeed the rate-limiting step.
Enantioselective Additions and Carbometallations
The development of enantioselective transformations is a central goal in modern organic synthesis. The rhodium-catalyzed enantioselective 1,4-addition of cyclopropylboronic acid to electron-deficient alkenes is a known method for the synthesis of chiral cyclopropyl-containing compounds. rsc.orgsemanticscholar.org The application of this compound in such reactions would provide access to enantiomerically enriched, deuterated building blocks.
These chiral, deuterated building blocks are of significant interest in pharmaceutical research for the development of stereochemically defined drug candidates with altered metabolic profiles. The stereochemistry of a drug molecule can have a profound impact on its pharmacological activity and toxicity.
Applications in Medicinal Chemistry and Pharmaceutical Research
The use of deuterium in drug design has gained significant traction in recent years as a strategy to improve the pharmacokinetic and safety profiles of drug candidates. pressbooks.pub
Deuterium Labeling for Drug Metabolism Studies and Metabolite Tracking
One of the most powerful applications of this compound is in the synthesis of deuterated drug candidates for metabolic studies. semanticscholar.orghyphadiscovery.com The cyclopropyl group is often introduced into drug molecules to enhance metabolic stability, as the C-H bonds of the cyclopropyl ring are generally more resistant to enzymatic oxidation compared to those in alkyl chains. scientificupdate.comnih.gov
By replacing the hydrogen atoms on the cyclopropyl ring with deuterium, a "metabolic shield" can be created. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of enzymatic cleavage. This "deuterium effect" can:
Alter Metabolic Pathways: Blocking a specific metabolic pathway by deuteration can redirect the metabolism towards other, potentially less toxic, pathways.
Minimize Formation of Reactive Metabolites: In some cases, the metabolism of a drug can lead to the formation of reactive metabolites that can cause toxicity. Deuteration can help to minimize the formation of such metabolites.
This compound can be used to synthesize a deuterated version of a drug candidate containing a cyclopropyl moiety. This deuterated compound can then be used in in vitro and in vivo studies to track its metabolic fate. By using analytical techniques such as mass spectrometry, researchers can identify the metabolites that are formed and quantify their abundance. This information is crucial for understanding the drug's disposition and for identifying potential metabolic liabilities.
Optimization of Drug Candidates and Pharmacokinetic Profiles
The strategic incorporation of deuterium atoms into drug candidates, a process known as deuteration, has emerged as a powerful tool for optimizing pharmacokinetic profiles. This approach leverages the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond. Consequently, C-D bonds are broken more slowly than carbon-hydrogen (C-H) bonds in enzyme-mediated metabolic reactions. This compound serves as a key building block for introducing a deuterated cyclopropyl group, a moiety often used in drug design to enhance metabolic stability. hyphadiscovery.comenamine.netenamine.net
The cyclopropyl group itself is often incorporated to block metabolic hotspots on a molecule. hyphadiscovery.com Its C-H bonds are stronger than those in typical alkanes, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.comnih.gov However, this ring system can still undergo oxidation. hyphadiscovery.comnih.gov By replacing the hydrogen atoms with deuterium, as in the case of molecules synthesized using this compound, the rate of this oxidative metabolism can be further reduced. This slowdown in metabolic breakdown can lead to several desirable pharmacokinetic outcomes:
Prolonged Drug Exposure: Slower metabolism increases the half-life of the drug in the body. enamine.net
Lower Doses: With a longer half-life and reduced clearance, lower or less frequent doses may be required to maintain therapeutic concentrations. enamine.net
Reduced Metabolite-Related Side Effects: A decrease in the rate of formation of potentially reactive or undesirable metabolites can lead to an improved side effect profile. enamine.net
Increased Bioavailability: By minimizing first-pass metabolism in the liver, a greater proportion of the administered drug can reach systemic circulation.
The use of deuterated building blocks like this compound allows medicinal chemists to precisely modify sites of metabolism without altering the parent molecule's fundamental shape or its interaction with its biological target. enamine.netenamine.net
| Pharmacokinetic Parameter | Effect of Deuteration (via Cyclopropyl-d5 Moiety) | Rationale |
|---|---|---|
| Metabolic Clearance | Decreased | Slower rate of C-D bond cleavage by metabolic enzymes (Kinetic Isotope Effect). hyphadiscovery.comenamine.net |
| Half-life (t½) | Increased | Reduced rate of elimination from the body due to slower metabolism. enamine.net |
| Area Under the Curve (AUC) | Increased | Greater overall drug exposure over time. enamine.net |
| Formation of Metabolites | Decreased | The primary metabolic pathway involving the cyclopropyl ring is slowed. hyphadiscovery.com |
Rational Design of Novel Drugs Featuring Cyclopropyl Moieties
The cyclopropyl ring is a highly valued structural motif in modern medicinal chemistry, and this compound provides a sophisticated means for its incorporation. scientificupdate.comresearchgate.net The decision to include a cyclopropyl group in a drug's design is often driven by the unique physicochemical and conformational properties it imparts. nih.goviris-biotech.de
Key Contributions of the Cyclopropyl Moiety in Drug Design:
Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropane ring is a rigid, planar structure. nih.govresearchgate.net This rigidity can lock the molecule into a specific conformation that is optimal for binding to a biological target, which can contribute to entropically more favorable binding and increased potency. nih.goviris-biotech.de
Metabolic Stability: The cyclopropyl group's strained ring system results in shorter and stronger C-H bonds compared to other alkanes, making it inherently more resistant to oxidative metabolism. hyphadiscovery.comnih.gov Using a deuterated version via this compound further enhances this stability.
Modulation of Physicochemical Properties: The cyclopropyl group can act as a lipophilic bioisostere for other groups like a gem-dimethyl or vinyl group. researchgate.netiris-biotech.de It allows chemists to fine-tune properties such as lipophilicity (logP) and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles. nih.goviris-biotech.de For example, replacing an isopropyl group with a cyclopropyl group can reduce lipophilicity. iris-biotech.de
Vectorial Exploration of Binding Pockets: The compact and defined three-dimensional structure of the cyclopropyl ring allows for precise probing of protein binding pockets, helping to optimize interactions and improve selectivity for the target receptor over off-targets. iris-biotech.de
By using this compound, drug designers can incorporate a moiety that provides all the structural benefits of a standard cyclopropyl group while also building in an enhanced level of metabolic stability from the outset of the design process. enamine.netenamine.net
Isotopic Labeling for Advanced Materials Science and Biological Research
This compound is a valuable reagent for isotopic labeling, a technique where an atom in a molecule is replaced by one of its isotopes (in this case, hydrogen with deuterium). This labeling does not significantly alter the chemical properties of the molecule but makes it distinguishable by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ansto.gov.aunih.gov
Synthesis of Labeled Polymers and Dendrimers
Boronic acids are versatile functional groups used in polymer chemistry for creating complex architectures, including polymers and dendrimers. nih.govnih.gov They can participate in reactions to form boronate esters, which can be used to link monomer units or to create stimuli-responsive materials.
By employing this compound in the synthesis of such materials, researchers can produce polymers and dendrimers that are isotopically labeled. This labeling can be invaluable for:
Characterization: Using techniques like NMR spectroscopy to confirm the successful incorporation of the cyclopropyl-containing units into the polymer structure. ansto.gov.au
Degradation Studies: Tracking the fate of the labeled fragments as the material degrades, providing insights into its stability and breakdown mechanisms.
Interaction Analysis: Studying how these materials interact with other molecules or surfaces, as the deuterium label can serve as a unique tracer.
For example, a boronic acid-rich dendrimer could be synthesized with this compound to create a labeled version. nih.gov This would allow researchers to precisely track the dendrimer's delivery and interaction with biological systems.
Studies in Protein Turnover and Protein-Protein Interactions
Stable isotope labeling is a cornerstone of modern quantitative proteomics, enabling the study of proteostasis—the balance of protein synthesis, folding, and degradation. nih.govnih.gov While methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) are common, the use of isotopically labeled small molecules or drugs synthesized with reagents like this compound allows for more targeted investigations. youtube.comyoutube.com
When a drug candidate containing a deuterated cyclopropyl group binds to its target protein, the deuterium label acts as a unique mass signature. This can be exploited in several ways:
Target Engagement: Mass spectrometry can be used to identify the drug and its target protein, confirming that the drug is binding as intended within a complex biological sample.
Protein Turnover: By tracking the disappearance of the labeled drug-protein complex and the appearance of unlabeled protein over time, researchers can measure the turnover rate of that specific protein in response to the drug. nih.govnih.gov
Quantitative Proteomics: Labeled proteins can serve as internal standards in mass spectrometry-based experiments, allowing for precise quantification of the target protein's abundance in different states (e.g., diseased vs. healthy). isotope.com
Metabolic Pathway Analysis using Isotopic Tracers
Understanding how a drug is metabolized is critical for its development. Isotopic tracers provide a powerful method for mapping these metabolic pathways. nih.govnih.gov A drug synthesized using this compound can be administered to a biological system (in vitro or in vivo), and its journey can be followed by analyzing samples over time.
The process involves:
Administration: The deuterated compound is introduced into the system (e.g., cell culture, animal model). nih.gov
Sample Collection: Samples such as plasma, urine, or tissue are collected at various time points.
Analysis: Liquid chromatography-mass spectrometry (LC-MS) is used to separate and identify the parent drug and its metabolites. nih.gov
Pathway Elucidation: Because deuterium adds a specific mass, metabolites containing the cyclopropyl-d5 moiety will have a distinct mass shift compared to their non-deuterated counterparts. This allows researchers to unambiguously identify the molecular structures that result from the breakdown of the parent drug. nih.govresearchgate.netsemanticscholar.org
| Area of Research | Application of Isotopic Labeling (with this compound) | Primary Analytical Technique |
|---|---|---|
| Materials Science | Synthesis of labeled polymers/dendrimers for characterization and degradation studies. ansto.gov.au | NMR Spectroscopy |
| Proteomics | Studying protein turnover, target engagement, and protein-protein interactions. nih.govnih.gov | Mass Spectrometry (MS) |
| Metabolism Studies | Tracing the metabolic fate of a drug and identifying its metabolites. nih.govsemanticscholar.org | Liquid Chromatography-Mass Spectrometry (LC-MS) |
This compound as a Versatile Building Block in Chemical Synthesis
This compound is a specialized building block that combines two highly valuable features in modern organic synthesis: the cyclopropyl moiety and the boronic acid functional group, with the added advantage of deuterium labeling. aablocks.comresearchgate.net
The boronic acid group is exceptionally versatile, most famously for its use in the Suzuki-Miyaura cross-coupling reaction. aablocks.com This powerful carbon-carbon bond-forming reaction allows for the efficient connection of the cyclopropyl-d5 group to a wide variety of other molecular scaffolds, such as aryl and heteroaryl systems, which are common cores of drug molecules. nih.gov The utility of boronic acids extends to other important transformations, including Chan-Lam coupling for forming carbon-heteroatom bonds. aablocks.comrsc.org
As a building block, this compound offers several advantages:
Synthetic Accessibility: It provides a direct and reliable way to introduce the deuterated cyclopropyl group into a target molecule, often in the late stages of a synthetic sequence. researchgate.netnih.gov
Broad Compatibility: Boronic acids are generally stable and compatible with a wide range of functional groups, making them suitable for use in complex syntheses. aablocks.comresearchgate.net
Precision and Control: The use of a pre-formed, deuterated building block ensures that the deuterium atoms are located precisely on the cyclopropyl ring, avoiding the need for less selective H/D exchange reactions on the final molecule. researchgate.net
The increasing demand for deuterated compounds in pharmaceutical research has driven the development and availability of a diverse collection of deuterated building blocks, with this compound being a prime example of a reagent designed to facilitate the creation of next-generation therapeutics and advanced research tools. enamine.netenamine.net
Precursor for Complex Molecular Architectures
This compound serves as a key building block for the synthesis of complex molecular architectures, primarily through its participation in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example where this deuterated reagent is used to introduce a cyclopropyl-d5 moiety onto various scaffolds, a common strategy in the development of pharmaceutically active compounds. audreyli.com The cyclopropyl group itself is a desirable structural motif in medicinal chemistry, known for imparting favorable properties such as metabolic stability, conformational rigidity, and improved potency. rsc.org
The incorporation of the deuterium-labeled cyclopropyl group offers distinct advantages. The five deuterium atoms act as a stable isotopic label, which is invaluable for mechanistic studies of chemical reactions and for tracking the metabolic fate of a drug candidate in biological systems. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE). wikipedia.orgnih.gov This effect can provide deep insights into the rate-determining steps of reaction mechanisms. nih.gov Furthermore, this isotopic labeling can strategically block sites of metabolism, potentially enhancing the pharmacokinetic profile of a drug by increasing its half-life and reducing the formation of undesired metabolites. nih.govnih.gov
The synthesis of complex molecules using this compound typically involves its reaction with an aryl or heteroaryl halide or triflate in the presence of a palladium catalyst and a base. This reaction forges a new carbon-carbon bond, attaching the deuterated cyclopropyl ring to the molecular framework. audreyli.comnih.gov This method is tolerant of a wide array of functional groups, allowing for its application in the synthesis of structurally diverse and complex targets. audreyli.com
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product | Application |
| This compound | Aryl/Heteroaryl Halide | Palladium complex | Aryl/Heteroaryl-cyclopropane-d5 | Synthesis of complex molecules with isotopic labels |
Role in Late-Stage Functionalization Protocols
Late-stage functionalization (LSF) is a critical strategy in modern drug discovery, enabling the modification of complex, often biologically active, molecules at a late step in the synthetic sequence. researchgate.netchimia.ch This approach allows for the rapid generation of analogs with improved properties without the need to redesign the entire synthesis from scratch. This compound is a valuable tool in LSF, primarily for the introduction of a deuterated cyclopropyl group onto a lead compound.
The introduction of deuterium at a late stage can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Specifically, the enhanced strength of the C-D bond can slow down metabolic processes that involve C-H bond cleavage, a common pathway for drug degradation by cytochrome P450 enzymes. nih.gov By using this compound in a late-stage Suzuki-Miyaura coupling, chemists can install a metabolically more robust cyclopropyl group, potentially leading to a drug candidate with a better safety and efficacy profile. nih.gov
For instance, if a parent drug molecule contains an aryl halide handle, it can be directly coupled with this compound. This reaction efficiently appends the deuterated cyclopropyl moiety, providing a new analog for biological evaluation. This strategy is particularly powerful for optimizing lead compounds by fine-tuning their metabolic stability and pharmacokinetic parameters. The use of D2O as a deuterium source in some synthetic methods further highlights the accessibility and cost-effectiveness of introducing deuterium into complex molecules. chemistryviews.org
Table 2: Application in Late-Stage Functionalization
| Parent Molecule (with halide) | Reagent | Reaction Type | Modified Molecule | Purpose of Modification |
| Complex drug candidate | This compound | Suzuki-Miyaura Coupling | Drug candidate with a cyclopropyl-d5 group | Improve metabolic stability and pharmacokinetic profile |
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Deuteration Methods for Organoboron Compounds
The synthesis of deuterated compounds is crucial for their use as internal standards in mass spectrometry, as probes for mechanistic studies, and for enhancing the metabolic stability of pharmaceuticals. researchgate.net The development of efficient and selective deuteration methods for organoboron compounds, including cyclopropyl (B3062369) boronic acids, is an active area of research. Current methods often require harsh conditions, but new protocols are emerging to address these limitations. researchgate.net
Future research is focused on creating milder and more versatile deuteration techniques. Key areas of development include:
Transition-Metal-Free Systems: The use of ionic liquids to promote deuterodeborylation with heavy water (D₂O) presents a promising, metal-free alternative. researchgate.net
Catalytic H/D Exchange: Environmentally benign catalytic systems, such as Pd/C-Al-D₂O, facilitate selective hydrogen-deuterium exchange with D₂O as the deuterium (B1214612) source, offering a safer and simpler procedure. nih.gov
Photochemical Methods: UV light-induced deboronation-deuteration of arylboronic acids using D₂O is an example of a mild and efficient photochemical approach. researchgate.netresearchgate.net
Iridium-Catalyzed Deborylation: This method allows for the selective deuteration of aromatic and heteroaromatic substrates and can be combined with C-H borylation techniques to produce uniquely labeled compounds. nih.gov
These evolving methods aim to provide more direct, scalable, and cost-effective routes to deuterated organoboron compounds like Cyclopropyl-d5-boronic acid, thereby expanding their accessibility for broader research and application. unisyscat.denih.gov
Table 1: Comparison of Emerging Deuteration Methods for Organoboron Compounds
| Method | Catalyst/Reagent | Deuterium Source | Key Advantages |
| Ionic Liquid Promoted | [bmim]PF6 | D₂O | Transition-metal free, high efficiency. researchgate.net |
| Catalytic H/D Exchange | Pd/C-Al | D₂O | Environmentally benign, in situ D₂ generation. nih.gov |
| Photochemical Deborylation | UV Light | D₂O | Mild conditions, operationally simple. researchgate.netresearchgate.net |
| Iridium-Catalyzed Deborylation | Iridium Complex | D₂O / THF | High selectivity for (hetero)aromatics. nih.gov |
| Superelectrophile Catalysis | Silylium/Arenium ions | C₆D₆ | Effective for deactivated aryl halides. unisyscat.de |
Expansion of Catalytic Applications with this compound
Cyclopropylboronic acid is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the cyclopropyl motif into a wide range of organic molecules, including pharmaceuticals. audreyli.comnih.gov The substitution of hydrogen with deuterium in this compound is not expected to alter its fundamental chemical reactivity but can influence reaction kinetics, a phenomenon known as the kinetic isotope effect (KIE).
Future research will likely leverage the KIE of this compound to:
Elucidate Reaction Mechanisms: By comparing the reaction rates of deuterated and non-deuterated analogues, researchers can gain detailed insights into the rate-determining steps of catalytic cycles, such as transmetalation or reductive elimination.
Control Reaction Selectivity: In reactions with multiple potential pathways, the KIE can be exploited to favor one outcome over another, leading to improved chemo-, regio-, or stereoselectivity.
Develop Novel Catalytic Transformations: The unique properties of deuterated compounds may enable new types of catalytic reactions that are not possible with their protio-counterparts. For instance, the altered stability of intermediates could open up new reaction manifolds.
While cyclopropylboronic acid itself can be prone to decomposition via protodeboronation, its deuterated form offers a tool to study and potentially mitigate this instability. nih.goved.ac.uked.ac.uk The stability and reactivity of boronic acids are pH-dependent, and future studies could explore how deuteration influences these properties across a range of conditions. ed.ac.ukresearchgate.net
Advanced Computational Modeling for Enhanced Reactivity Prediction and Design
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. unirioja.escompchem.nl For deuterated compounds like this compound, advanced computational models offer a pathway to predict their behavior in complex chemical systems without the need for extensive empirical screening. nih.gov
Emerging research directions in this area include:
Isotope Effect Prediction: Developing more accurate computational models, such as those based on Density Functional Theory (DFT), to predict the magnitude of kinetic and thermodynamic isotope effects in catalytic reactions involving deuterated boronic acids. nih.gov
Reactivity and Stability Modeling: Using quantitative structure-activity relationship (QSAR) models to identify the factors governing the nucleophilicity and stability of boronic acids, and extending these models to account for the influence of isotopic labeling. unirioja.es
Mechanism Elucidation: Employing computational tools like the distortion/interaction model to analyze activation barriers and transition state geometries, providing a detailed picture of how deuteration impacts reaction pathways. nih.gov
Virtual Screening: Applying computational methods for the a priori prediction of the performance of untested deuterated compounds in various reactions, accelerating the discovery of new applications. unirioja.esnih.gov
These computational approaches will not only deepen the fundamental understanding of this compound's reactivity but also guide the rational design of new catalysts and reaction conditions optimized for its use. nih.gov
Unexplored Biological and Material Science Applications of Deuterated Cyclopropylboronic Acids
Boronic acids have a wide range of applications in biology and material science, acting as enzyme inhibitors, chemical sensors, and components of drug delivery systems. nih.govresearchgate.net The introduction of a deuterated cyclopropyl group could offer unique advantages in these fields.
Biological Applications:
Metabolic Stability: Deuteration at sites of metabolic oxidation can significantly slow down the rate of drug metabolism, a strategy known as the "deuterium metabolic switching." This can lead to improved pharmacokinetic profiles. Given that the cyclopropyl group is found in many pharmaceuticals, this compound could be a key building block for creating more robust drug candidates. nih.gov
Enzyme Inhibition: Boronic acids are known to inhibit proteases, with bortezomib (B1684674) being a prominent example of a boronic acid-containing anticancer drug. nih.govnih.gov Deuterated analogues could be used to probe enzyme mechanisms or to develop inhibitors with enhanced properties.
Probes for Mechanistic Studies: Isotopically labeled boronic acids can serve as probes to track the fate of molecules in biological systems and to elucidate the mechanisms of biological processes. nih.gov
Material Science Applications:
Functional Materials: Organoboron compounds are used in the development of nanomaterials, optical sensors, and dynamic covalent materials. researchgate.net The altered vibrational properties resulting from deuteration could be exploited to fine-tune the optical or electronic properties of these materials.
Polymer Chemistry: Boronic acids are used in the synthesis of polymers. The incorporation of deuterated monomers could influence the physical properties of the resulting polymers, such as their thermal stability or neutron scattering characteristics.
The exploration of these applications is still in its early stages, but the unique properties conferred by deuterium labeling suggest that deuterated cyclopropylboronic acids hold significant potential for innovation in both medicine and materials science.
Q & A
Basic: How does pH influence the stability of cyclopropyl-d5-boronic acid in aqueous-organic solutions?
This compound exhibits pH-dependent stability due to protodeboronation kinetics. At pH 1–13, its degradation rate varies by six orders of magnitude across boronic acids. For cyclopropyl derivatives, protodeboronation is slow (t₀.₅ > 1 week at pH 12, 70°C), attributed to resistance to zwitterionic intermediate fragmentation. Researchers should use NMR to monitor degradation and apply a mechanistic model incorporating [B]ₜₒₜ, Kₐ, KₐH, and Kᵥᵥ to predict stability under experimental conditions .
Table 1: Protodeboronation Half-Lives of Boronic Acids at pH 12 (70°C)
| Compound | t₀.₅ |
|---|---|
| This compound | >1 week |
| 2-Pyridyl boronic acid | 25–50 seconds |
| 5-Thiazolyl boronic acid | 25–50 seconds |
Advanced: What mechanistic pathways govern protodeboronation under varying pH conditions?
Five pathways (k₁–k₅) explain this compound’s protodeboronation:
- k₁ : Acid-catalyzed hydrolysis (dominant at pH < pKₐ).
- k₂ : Base-catalyzed hydrolysis (pH > pKₐ).
- k₃ : Water-assisted neutral hydrolysis.
- k₄/k₅ : Autocatalysis or disproportionation (pH ≈ pKₐ ± 1.6).
Cyclopropyl groups resist fragmentation due to strain stabilization, unlike 2-pyridyl analogs. DFT studies validate the zwitterionic intermediate’s role in rapid degradation for heteroaromatic analogs .
Basic: What synthetic strategies optimize incorporation of this compound into organic frameworks?
Use Suzuki-Miyaura coupling under anhydrous, inert conditions. Key parameters:
- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos).
- Base : Cs₂CO₃ or K₃PO₄ to maintain pH > 10.
- Solvent : THF/H₂O (3:1) or dioxane.
Isolate products via flash chromatography, avoiding prolonged exposure to acidic/basic conditions to minimize protodeboronation .
Advanced: How can DFT models predict reactivity in cross-coupling reactions?
DFT calculations (e.g., B3LYP/6-31G**) model transition states and activation energies. For this compound:
- Electron-withdrawing substituents lower LUMO energy, enhancing oxidative addition.
- Steric effects from the cyclopropane ring increase activation barriers.
Validate computational predictions with kinetic isotope effect (KIE) studies using deuterated analogs .
Basic: What analytical techniques characterize this compound derivatives?
- ¹H/¹¹B NMR : Identify boronic ester formation (δ ~30 ppm for ¹¹B).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺).
- HPLC-MS : Quantify degradation products in aqueous buffers.
Preclude FTIR for low-concentration samples due to weak B-O stretching signals .
Advanced: How is this compound integrated into glucose-sensitive hydrogels?
The compound’s reversible diol binding enables glucose-responsive hydrogel design:
Synthesis : Copolymerize with acrylamide monomers.
Crosslinking : Use bis-vinyl monomers to form 3D networks.
Functionality : Glucose competes with hydrogel-bound diols, inducing swelling.
Applications include self-regulated insulin delivery, with response times <10 minutes at physiological pH .
Basic: How do Lewis acids modulate reaction kinetics?
- Cu²⁺/Zn²⁺ salts : Accelerate 5-thiazolyl boronic acid degradation (kₐcceleration ≈ 5x) via Lewis acid-base interactions.
- Attenuation : For 2-pyridyl analogs, Zn²⁺ stabilizes intermediates, reducing fragmentation.
Optimize additive concentration (0.1–1.0 eq.) to balance rate control and side reactions .
Advanced: What strategies mitigate autocatalysis and disproportionation?
- Buffer selection : Use high-ionic-strength buffers (e.g., phosphate) outside pH = pKₐ ± 1.6.
- Additives : Introduce competing ligands (e.g., EDTA) to sequester boronate species.
- Temperature control : Conduct reactions at <50°C to slow disproportionation (ΔG‡ ≈ 80 kJ/mol) .
Methodological Guidelines
- Experimental Design : Always include pH-rate profiling and control experiments with non-deuterated analogs.
- Data Interpretation : Correlate computational (DFT) and experimental (NMR/MS) data to resolve contradictions in reactivity trends.
- Ethical Compliance : Adhere to institutional guidelines for deuterated compound handling and waste disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
